molecular formula C22H21ClN4O4S2 B2581083 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1329971-83-6

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride

Cat. No.: B2581083
CAS No.: 1329971-83-6
M. Wt: 505
InChI Key: RTUASMGNLDQYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrochloride salt of a heterocyclic small molecule featuring a benzo[d]thiazole core fused with a tetrahydrothieno[2,3-c]pyridine scaffold. The 5-nitrofuran-2-carboxamide moiety contributes to its electron-deficient aromatic system, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2.ClH/c1-12(2)25-10-9-13-17(11-25)32-22(24-20(27)15-7-8-18(30-15)26(28)29)19(13)21-23-14-5-3-4-6-16(14)31-21;/h3-8,12H,9-11H2,1-2H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUASMGNLDQYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in DNA repair and gene regulation, making it a target for cancer therapeutics.

The compound has the following chemical properties:

  • Molecular Formula : C25H26ClN3O2S2
  • Molecular Weight : 500.1 g/mol
  • IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-5-nitrofuran-2-carboxamide; hydrochloride

This compound exhibits significant inhibition of APE1 activity. This inhibition leads to the accumulation of apurinic/apyrimidinic (AP) sites in DNA, which can sensitize cancer cells to DNA-damaging agents such as alkylating agents (e.g., methylmethane sulfonate and temozolomide) .

Structure-Activity Relationship (SAR)

Research indicates that structural modifications in the compound enhance its potency against APE1. For instance:

  • The presence of the thiazole ring is critical for maintaining activity.
  • Variations in substituents on the benzothiazole and furan moieties can significantly affect inhibitory potency .

In Vitro Studies

In vitro studies have shown that the compound displays low micromolar activity against purified APE1:

CompoundIC50 (µM)% Inhibition at 57 µM
13240%
21059%
3 2.0 85%
42.941%

The data suggest that compound 3 is one of the most potent inhibitors identified .

Cancer Cell Lines

In studies involving human cancer cell lines such as HeLa and SF767 glioblastoma cells, the compound was found to potentiate the cytotoxic effects of chemotherapeutic agents. The combination treatment led to a significant increase in cell death compared to treatments with either agent alone .

Pharmacokinetics

Pharmacokinetic studies in mice indicated that following intraperitoneal administration (30 mg/kg), the compound achieved favorable exposure levels in plasma and brain tissue. This suggests potential for effective central nervous system penetration, critical for treating brain tumors .

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride exhibits significant antimicrobial activity against various microorganisms.

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition

Studies show that the compound is bactericidal against Gram-positive bacteria and outperforms standard antibiotics like levofloxacin in certain assays .

Anticancer Activity

The compound has shown promising results in cancer research:

  • Inhibition of APE1 : The compound inhibits apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair processes. This inhibition can enhance the sensitivity of cancer cells to chemotherapeutic agents.
    • Synergistic Effects : It has been demonstrated to potentiate the cytotoxic effects of alkylating agents such as methylmethane sulfonate and temozolomide in various cancer cell lines .

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Study on Antibacterial Activity :
    • A study conducted by researchers evaluated the antibacterial efficacy against a panel of pathogenic bacteria, demonstrating significant inhibitory effects at low concentrations .
  • Cancer Cell Line Studies :
    • In vitro studies have shown that this compound increases the cytotoxicity of standard chemotherapy drugs in resistant cancer cell lines, suggesting its potential as an adjunct therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in APE1 Inhibition

The closest analog is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3 from ). Key differences include:

  • Substitution at the carboxamide position : The target compound replaces the acetamide group with a 5-nitrofuran-2-carboxamide moiety. This introduces a nitro group, which enhances electron-withdrawing properties and may improve DNA-intercalation or redox activity.
  • Biological activity : Compound 3 exhibits IC₅₀ = 12 µM against purified APE1 and enhances the cytotoxicity of temozolomide by 3-fold in HeLa cells. The nitro group in the target compound could further modulate potency or selectivity, though specific data are unavailable .

Heterocyclic Systems with Thiazolo-Pyrimidine Cores

Compounds 11a and 11b () share a thiazolo[3,2-a]pyrimidine backbone but differ in substituents:

  • 11a : Features a 2,4,6-trimethylbenzylidene group and 5-methylfuran.
  • 11b: Contains a 4-cyanobenzylidene group.
Property Target Compound 11a 11b
Molecular Formula C₂₂H₂₃ClN₄O₃S₂ (estimated) C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S
Key Functional Groups 5-Nitrofuran, benzo[d]thiazole Trimethylbenzylidene, furan Cyanobenzylidene, furan
Biological Relevance APE1 inhibition (analog-based) Unreported Unreported

Pyrimido-Quinazoline Derivatives

Compound 12 () contains a pyrimido[2,1-b]quinazoline core with a 5-methylfuran substituent. Unlike the target compound, it lacks the benzo[d]thiazole system but includes a quinazoline ring, which is associated with kinase inhibition or topoisomerase modulation. Its lower molecular weight (318 g/mol vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing the core tetrahydrothieno[2,3-c]pyridine scaffold?

  • Methodological Answer : The scaffold can be synthesized via cyclocondensation reactions using substituted thiophene precursors. For example, benzoylisothiocyanate derivatives react with tetrahydrobenzo[b]thiophene intermediates in 1,4-dioxane under ambient conditions, yielding fused-ring systems . Optimization involves adjusting solvent polarity (e.g., ethanol vs. dioxane) and reaction time (overnight stirring) to improve yields (typically 45–60%) .
  • Data Example :

PrecursorSolventReaction TimeYieldCharacterization Methods
1a (5.34 g)DioxaneOvernight48%1^1H NMR, 13^13C NMR
1b (6.75 g)DioxaneOvernight54%HRMS, IR

Q. How can structural ambiguities in the benzo[d]thiazole and nitrofuran moieties be resolved?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1^1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and tetrahydrothieno protons (δ 1.5–3.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., C_{22H21_{21}ClN4_4O3_3S2_2 requires [M+H]+^+ 521.08; experimental matches within 2 ppm error) .
  • X-ray crystallography (if available): Resolve stereochemistry in the isopropyl group and fused-ring conformation.

Advanced Research Questions

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Step 1 : Identify rate-limiting steps (e.g., cyclization or nitro-group introduction). Use kinetic studies (e.g., in situ IR monitoring) to optimize reaction parameters .
  • Step 2 : Replace traditional catalysts with Pd/C or FeCl3_3 to enhance nitro-group coupling efficiency .
  • Step 3 : Purify intermediates via flash chromatography (ethyl acetate/hexane, 1:3 v/v) to minimize side products .

Q. How do electronic effects of the nitro group influence bioactivity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces (EPS) and predict sites of electrophilic/nucleophilic attack .
  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups. Compare antimicrobial IC50_{50} values to correlate electronic properties with activity .

Q. How to reconcile conflicting data on solubility and stability in pharmacological assays?

  • Methodological Answer :

  • Controlled Experiments : Test solubility in DMSO/PBS mixtures (10–90% v/v) under inert atmospheres to prevent nitro-group reduction .
  • Stability Studies : Use HPLC-MS to track degradation products (e.g., nitro-to-amine conversion) at 25°C vs. 37°C .

Experimental Design & Data Analysis

Designing a protocol for in vitro antimicrobial evaluation:

  • Methodology :

  • Strains : Use reference strains (e.g., S. aureus ATCC 29213) and clinical isolates with documented resistance profiles.
  • Assay : Broth microdilution (CLSI guidelines) with 0.5–128 µg/mL concentration range. Include nitazoxanide as a positive control .
  • Data Interpretation : Calculate MIC90_{90} and compare with structural analogs to identify critical substituents (e.g., isopropyl vs. chloro groups) .

Analyzing contradictory results in pharmacokinetic (PK) studies:

  • Methodology :

  • Metabolite Profiling : Use LC-QTOF-MS to identify phase I/II metabolites in liver microsomes.
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to distinguish species-specific (rat vs. human) metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.